molecular formula C9H7BrOS B1288876 (5-Bromo-benzo[b]thiophen-2-yl)-methanol CAS No. 13771-72-7

(5-Bromo-benzo[b]thiophen-2-yl)-methanol

Cat. No.: B1288876
CAS No.: 13771-72-7
M. Wt: 243.12 g/mol
InChI Key: KAKXAXVTXCGICU-UHFFFAOYSA-N
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Description

(5-Bromo-benzo[b]thiophen-2-yl)-methanol is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of a bromine atom at the 5-position and a methanol group at the 2-position of the thiophene ring makes this compound unique. Benzo[b]thiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Biochemical Analysis

Biochemical Properties

(5-Bromo-benzo[b]thiophen-2-yl)-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular functions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating specific genes. Additionally, this compound can interfere with enzyme activity, either by acting as a competitive inhibitor or by altering the enzyme’s conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including liver damage or disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in the synthesis of specific metabolites, resulting in altered metabolic profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-benzo[b]thiophen-2-yl)-methanol typically involves the bromination of benzo[b]thiophene followed by the introduction of a methanol group. One common method is the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-benzo[b]thiophene is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methanol group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Grignard reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-benzo[b]thiophen-2-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, sodium nitrite, or alkyl halides.

Major Products Formed

    Oxidation: Formation of 5-bromo-benzo[b]thiophene-2-carboxylic acid.

    Reduction: Formation of benzo[b]thiophen-2-yl-methanol.

    Substitution: Formation of various substituted benzo[b]thiophenes depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-benzo[b]thiophen-2-yl)-methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound without the bromine and methanol groups.

    5-Bromo-benzo[b]thiophene: Lacks the methanol group.

    Benzo[b]thiophen-2-yl-methanol: Lacks the bromine atom.

Uniqueness

(5-Bromo-benzo[b]thiophen-2-yl)-methanol is unique due to the presence of both the bromine atom and the methanol group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKXAXVTXCGICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292744
Record name 5-Bromobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13771-72-7
Record name 5-Bromobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13771-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 5-bromo-benzo[b]thiophene-2-carboxylic acid (21.2 g, 82.5 mmol) in THF (150 mL). Cool to 0° C. with an ice bath. Add 2M BH3 dimethyl sulfide complex in THF (82.5 mL). Stir to room temperature over 2 hours. Quench by careful addition of water. Partition between ether and saturated NaHCO3, wash with water, brine, dry, and concentrate. Purify via column chromatography eluting with 3:1 hexanes:ethyl acetate to afford a white solid (10.3 g): 1H NMR (CDCl3) δ 7.87 (m, 1H), 7.67 (d, 1H), 7.41 (dd, 1H), 7.15 (m, 1H), 4.94 (d, 2H), 1.91 (t, 1H).
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
82.5 mL
Type
solvent
Reaction Step Two

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